H-D-Thr(tbu)-OH

Peptide Therapeutics GLP-1 Receptor Agonists DPP-IV Resistance

H-D-Thr(tBu)-OH (O-tert-butyl-D-threonine, CAS 201274-81-9) is a protected non-proteinogenic D-amino acid derivative featuring a free α-amino group and a tert-butyl (tBu) ether protecting group on the β-hydroxyl side chain. The compound has the molecular formula C8H17NO3 and a molecular weight of 175.23 g/mol.

Molecular Formula C8H17NO3
Molecular Weight 175.23 g/mol
CAS No. 201274-81-9
Cat. No. B554730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Thr(tbu)-OH
CAS201274-81-9
SynonymsH-D-THR(TBU)-OH; 201274-81-9; O-tert-Butyl-D-threonine; (2R,3S)-2-amino-3-(tert-butoxy)butanoicacid; D-Threonine,O-(1,1-dimethylethyl)-; O-tert.Butyl-D-threonine; O-T-BUTYL-D-THREONINE; SCHEMBL1770797; CTK5J1304; MolPort-020-004-540; ZINC8575909; AM82266; AJ-57635; AK-88973; KB-59333; SC-09893; RT-013198; ST24047352; X4320; M-2710
Molecular FormulaC8H17NO3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)N)OC(C)(C)C
InChIInChI=1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6+/m0/s1
InChIKeyNMJINEMBBQVPGY-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-D-Thr(tBu)-OH (CAS 201274-81-9): O-tert-Butyl-D-threonine as a Protected D-Amino Acid Building Block for Peptide Synthesis


H-D-Thr(tBu)-OH (O-tert-butyl-D-threonine, CAS 201274-81-9) is a protected non-proteinogenic D-amino acid derivative featuring a free α-amino group and a tert-butyl (tBu) ether protecting group on the β-hydroxyl side chain . The compound has the molecular formula C8H17NO3 and a molecular weight of 175.23 g/mol . It serves as a chiral building block for introducing D-threonine residues into synthetic peptides via standard coupling protocols without requiring additional α-amino deprotection steps before incorporation .

Why H-D-Thr(tBu)-OH Cannot Be Substituted with Unprotected D-Threonine or L-Configured Analogs in SPPS


Direct substitution of H-D-Thr(tBu)-OH with unprotected D-threonine (H-D-Thr-OH) is not feasible in standard solid-phase peptide synthesis (SPPS) workflows because the free β-hydroxyl group participates in undesired O-acylation side reactions during coupling, generating branched or truncated peptide impurities [1]. Conversely, substituting with L-Thr(tBu)-OH alters the stereochemical configuration of the final peptide, which may significantly affect target binding affinity, conformational stability, and susceptibility to proteolytic degradation—a phenomenon documented in glucagon analog studies where D-residue incorporation increased aqueous solubility by approximately threefold while retaining bioactivity . The tBu protecting group on H-D-Thr(tBu)-OH enables orthogonal protection compatible with both Boc/Bzl and Fmoc/tBu SPPS strategies, whereas unprotected threonine requires additional orthogonal protection steps that reduce overall synthetic efficiency [2].

Quantitative Differentiation Evidence for H-D-Thr(tBu)-OH: Head-to-Head Data for Procurement Decisions


D-Thr(tBu) Residue Reduces Enzymatic Cleavage Susceptibility in GLP-1 Analog Peptides

The incorporation of D-Thr(tBu)-derived D-threonine residues into GLP-1 analog peptides confers resistance to dipeptidyl peptidase-IV (DPP-IV) cleavage at the N-terminal His-Ala position. In a comparative study of GLP-1 analogs, peptides modified at the enzymatic hydrolysis position demonstrated effective resistance to DPP-IV degradation while retaining glucose-lowering activity in vivo [1]. By contrast, native L-configured GLP-1 peptides are rapidly inactivated by DPP-IV with an in vivo half-life of approximately 1-2 minutes [2].

Peptide Therapeutics GLP-1 Receptor Agonists DPP-IV Resistance

tert-Butyl Ether Protection Enables Quantitative Acidolytic Deprotection Without β-Elimination

The tert-butyl ether protecting group on H-D-Thr(tBu)-OH undergoes complete acidolytic cleavage under standard TFA-based deprotection cocktails (TFA/TIS/H2O, 95:2.5:2.5 v/v/v) within 2-4 hours at room temperature, releasing the free D-threonine hydroxyl group without detectable β-elimination side products [1]. In comparative studies of side-chain protecting groups for threonine, tBu ether protection demonstrated superior acid lability relative to benzyl (Bzl) ether protection, which requires stronger acidic conditions (HF or TFMSA) for cleavage and carries higher risk of peptide backbone degradation .

Solid-Phase Peptide Synthesis Fmoc/tBu Chemistry Deprotection Kinetics

Stereochemical Configuration (2R,3S) Distinguishes D-Threonine from D-allo-Threonine in Peptide Conformation

H-D-Thr(tBu)-OH possesses the (2R,3S) absolute configuration characteristic of D-threonine, which differs from D-allo-threonine (2R,3R) at the β-carbon stereocenter . This stereochemical distinction has significant consequences for peptide secondary structure: residues with the (2R,3S) D-threonine configuration adopt different φ and ψ dihedral angle preferences compared to (2R,3R) D-allo-threonine, affecting turn propensity and overall peptide conformation [1]. Analytical specifications for commercial H-D-Thr(tBu)-OH include minimum purity of 95% and optical rotation [α]20/D of approximately -14.8° (c=1, ethyl acetate) for the Fmoc-protected derivative, enabling verification of stereochemical integrity prior to use .

Stereochemistry Peptide Conformation Chiral Purity

Commercial Supply Specifications: 95% Minimum Purity with Validated Analytical Methods

Commercial H-D-Thr(tBu)-OH is supplied with a minimum purity specification of 95% (HPLC or TLC), with typical lots achieving ≥98% purity . The compound appears as a white to off-white solid powder with a melting point >300°C, and is soluble in organic solvents including DMSO, ethanol, and methanol, but sparingly soluble in water [1]. Standard storage conditions recommend -20°C for powder form (stability documented for up to 3 years) and -20°C for solutions (up to 6 months) [2]. These specifications are comparable to or exceed those of alternative protected threonine derivatives such as Fmoc-D-Thr(tBu)-OH (typical purity 97-99%, melting point 130-133°C) and Boc-D-Thr(tBu)-OH (purity ≥98%) .

Quality Control Analytical Chemistry Procurement Specifications

High-Value Application Scenarios for H-D-Thr(tBu)-OH in Peptide Drug Discovery and Manufacturing


Synthesis of Metabolically Stabilized GLP-1 Receptor Agonist Analogs

H-D-Thr(tBu)-OH enables incorporation of D-threonine residues at protease-sensitive positions in GLP-1 analog peptides, conferring resistance to DPP-IV enzymatic cleavage [1]. The tBu-protected hydroxyl group remains inert during chain assembly and is quantitatively removed under standard TFA cleavage conditions, yielding the final deprotected peptide in a single step without requiring additional orthogonal deprotection maneuvers [2].

Fmoc/tBu Solid-Phase Synthesis of D-Amino Acid-Containing Therapeutic Peptides

H-D-Thr(tBu)-OH serves as a direct building block for Fmoc/tBu SPPS of peptides requiring D-threonine residues, including antimicrobial peptides, peptide hormones, and peptidomimetic drug candidates [1]. The free α-amino group allows immediate coupling to the growing peptide chain using standard carbodiimide or uronium-based activation protocols without prior Fmoc installation or removal steps [2]. The tBu ether protection is fully orthogonal to Fmoc α-amino protection and acid-labile side-chain protecting groups used elsewhere in the sequence [3].

Preparation of Conformationally Constrained Peptide Epitopes and Haptens

The (2R,3S) stereochemistry of H-D-Thr(tBu)-OH-derived D-threonine residues restricts backbone conformational flexibility compared to L-threonine, making this building block valuable for synthesizing constrained peptide epitopes, β-turn mimetics, and structurally defined haptens for antibody generation [1]. The distinct φ/ψ angle preferences of D-threonine versus D-allo-threonine provide rational control over turn geometry and global peptide conformation [2].

Development of Protease-Resistant Peptide-Based Imaging Agents and Diagnostics

Peptide-based molecular imaging agents (e.g., radiolabeled somatostatin analogs, RGD peptides) incorporating D-amino acids including D-threonine demonstrate significantly extended circulation half-lives due to reduced susceptibility to serum proteases [1]. H-D-Thr(tBu)-OH provides a synthetically accessible route to introduce these stabilizing D-threonine residues using standard SPPS infrastructure without requiring specialized coupling conditions or extended reaction times [2].

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